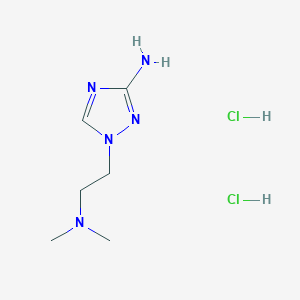

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in over-the-counter sleep aids .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-dimethylaminoethyl chloride hydrochloride have been synthesized from dimethylethanolamine and thionyl chloride .科学的研究の応用

Fluorescent Probing

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride and its derivatives have been used in the development of fluorescent probes. A study by Wang et al. (2015) demonstrated the application of such compounds for real-time monitoring of low carbon dioxide levels. The research highlights the compound's aggregation-enhanced emission feature, making it suitable for the quantitative detection of CO2 in various environments, potentially beneficial for biological and medical applications (Wang et al., 2015).

Photopolymerization

In photopolymerization, derivatives of this compound have been explored as photoinitiators. Zhang et al. (2018) synthesized N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives that act as efficient free radical photoinitiators under LED irradiation. These derivatives show promise for applications in free radical and cationic photopolymerization, potentially enhancing the efficiency of photopolymerization processes (Zhang et al., 2018).

Synthesis of Structurally Diverse Libraries

This compound has also been used in generating structurally diverse compound libraries. For instance, Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material for various alkylation and ring closure reactions. This approach facilitated the synthesis of a broad range of compounds, including dithiocarbamates, thioethers, and pyridines, demonstrating the compound's versatility in organic synthesis (Roman, 2013).

Bioconjugation Studies

In the field of bioconjugation, derivatives of this compound have been employed to study amide formation mechanisms. Nakajima and Ikada (1995) researched using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (a related compound) for amide formation in aqueous media. This study provides valuable insights into bioconjugation processes, which are crucial in drug development and biomedical research (Nakajima & Ikada, 1995).

Applications in Synthesis of Novel Compounds

This compound is also instrumental in synthesizing novel compounds. Sleevi et al. (1991) used its derivatives in synthesizing new chalcone derivative compounds, demonstrating potential applications in the development of new materials with specific optical properties (Sleevi et al., 1991).

特性

IUPAC Name |

1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.2ClH/c1-10(2)3-4-11-5-8-6(7)9-11;;/h5H,3-4H2,1-2H3,(H2,7,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNGKUQISSVSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=NC(=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2648589.png)

![N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2648590.png)

![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)

![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)

![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)